Ethyl 2-(2-chloropyrimidin-4-yl)propanoate

Description

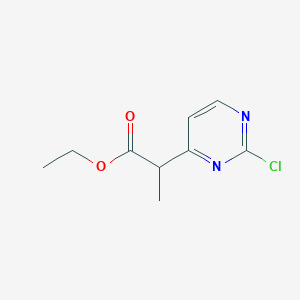

Ethyl 2-(2-chloropyrimidin-4-yl)propanoate is an organic compound with a molecular formula of C9H11ClN2O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

ethyl 2-(2-chloropyrimidin-4-yl)propanoate |

InChI |

InChI=1S/C9H11ClN2O2/c1-3-14-8(13)6(2)7-4-5-11-9(10)12-7/h4-6H,3H2,1-2H3 |

InChI Key |

MIGHKVZCOULQLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=NC(=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloropyrimidin-4-yl)propanoate typically involves the reaction of 2-chloropyrimidine with ethyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Hydrolysis: 2-(2-chloropyrimidin-4-yl)propanoic acid.

Reduction: Alcohol or amine derivatives.

Oxidation: Various oxidized products depending on the specific oxidizing agent used.

Scientific Research Applications

Ethyl 2-(2-chloropyrimidin-4-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloropyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-chloropyrimidin-4-yl)propanoate can be compared with other pyrimidine derivatives, such as:

2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but lacking the ester group.

Ethyl 2-(4-chloropyrimidin-2-yl)propanoate: A positional isomer with the chlorine atom at a different position on the pyrimidine ring.

Ethyl 2-(2-bromopyrimidin-4-yl)propanoate: A bromine-substituted analogue with potentially different reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ester and chlorine functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(2-chloropyrimidin-4-yl)propanoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a pyrimidine ring substituted with a chlorine atom, which is known to influence its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The chloropyrimidine moiety can engage in hydrogen bonding and π-π stacking interactions with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.

Biological Activities

-

Anticancer Activity :

- Research indicates that compounds containing chloropyrimidine derivatives exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- A study demonstrated that similar pyrimidine derivatives can effectively target kinases involved in cancer progression, suggesting that this compound may also have kinase inhibitory effects .

-

Antimicrobial Properties :

- The compound has displayed antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell walls and interference with metabolic processes.

- Comparative studies have shown that this compound exhibits stronger antimicrobial effects than related compounds, highlighting the importance of the chloropyrimidine structure .

- Anti-inflammatory Effects :

Case Studies

Several case studies have evaluated the efficacy of this compound in different biological contexts:

- Cancer Cell Line Study : In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer activity .

- Antibacterial Efficacy : A study assessing the antibacterial activity against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as an alternative treatment .

Research Findings Summary

| Biological Activity | Mechanism | IC50/MIC Values |

|---|---|---|

| Anticancer | Apoptosis induction, kinase inhibition | IC50 < 10 µM (varies by cell line) |

| Antimicrobial | Cell wall disruption | MIC = 0.5 - 1 µg/mL (Staphylococcus aureus) |

| Anti-inflammatory | Cytokine production inhibition | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-chloropyrimidin-4-yl)propanoate, and how can reaction yields be maximized?

- Methodological Answer : High-yield synthesis typically involves esterification of 2-(2-chloropyrimidin-4-yl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or TsOH). Alternative routes may employ coupling reactions between chloropyrimidine derivatives and ethyl propanoate precursors. Reaction optimization includes controlling temperature (60–80°C), solvent selection (e.g., DCM or THF), and catalyst loading. Yields exceeding 95% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and purity. The 2-chloropyrimidine ring protons resonate at δ 8.5–9.0 ppm, while the ethyl ester group appears as a triplet near δ 1.2–1.4 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly for verifying the chloropyrimidine moiety’s orientation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How does the chloropyrimidine moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2-chloro group on pyrimidine is electrophilic, enabling displacement reactions with amines, thiols, or alkoxides. Kinetic studies (e.g., via HPLC or UV-Vis monitoring) reveal that electron-withdrawing groups on the pyrimidine ring enhance reactivity. Solvent polarity (e.g., DMF vs. acetonitrile) and base selection (e.g., K₂CO₃ vs. NaH) critically affect reaction rates and regioselectivity .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict preferential attack at the 2-chloro position versus the 4-pyrimidine carbon. Fukui indices identify nucleophilic hotspots, while solvent effects are simulated using the Polarizable Continuum Model (PCM). Validation involves comparing computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from twinning or disorder. SHELXD and OLEX2 workflows can model disorder, while twin refinement in SHELXL improves R-factors. High-resolution datasets (≤ 0.8 Å) and low-temperature data collection reduce noise. Cross-validation with powder XRD or electron diffraction confirms phase purity .

Q. How do steric and electronic effects of the ethyl propanoate group impact biological activity in agrochemical applications?

- Methodological Answer : Structure-activity relationship (SAR) studies compare logP values (lipophilicity) and steric bulk of the ester group. In vitro enzyme inhibition assays (e.g., acetyl-CoA carboxylase for herbicide activity) quantify IC₅₀ shifts when substituting ethyl with bulkier esters (e.g., tert-butyl). QSAR models correlate electronic parameters (Hammett σ) with bioactivity .

Q. What mechanistic insights explain unexpected byproducts during amide coupling reactions involving this compound?

- Methodological Answer : Side reactions (e.g., ester hydrolysis or pyrimidine ring opening) are probed via LC-MS and isotopic labeling. For example, ¹⁸O tracing in hydrolysis experiments identifies water ingress as a contaminant. Mitigation strategies include inert atmosphere handling, molecular sieves, and switching to coupling agents like HATU over EDCI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.